Cas no 868218-77-3 (3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine)

3-({1-(4-メトキシベンゼンスルホニル)-4,5-ジヒドロ-1H-イミダゾール-2-イルスルファニル}メチル)ピリジンは、複雑なスルホニル基とイミダゾリン環を有する有機硫黄化合物です。その特徴的な構造により、医薬品中間体や生物活性分子の合成において高い反応性と選択性を示します。4-メトキシベンゼンスルホニル基は電子効果を調整し、イミダゾリン環の安定性を向上させます。また、ピリジン環の導入により分子の極性が調整され、溶解性や細胞膜透過性が最適化されます。この化合物は特にキナーゼ阻害剤やGPCRターゲット化合物の開発において有用な骨格を提供します。

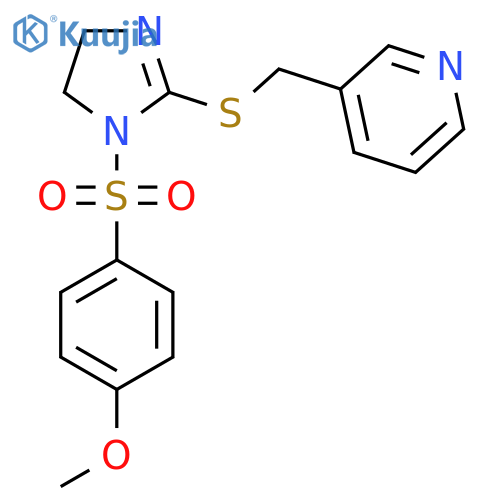

868218-77-3 structure

商品名:3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine

3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine

- CHEMBL1358996

- AKOS024609785

- F1804-0269

- SR-01000015449-1

- 3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

- MLS000680092

- 3-[[1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine

- SR-01000015449

- 3-(((1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)pyridine

- 868218-77-3

- SMR000324714

- HMS2611F24

-

- インチ: 1S/C16H17N3O3S2/c1-22-14-4-6-15(7-5-14)24(20,21)19-10-9-18-16(19)23-12-13-3-2-8-17-11-13/h2-8,11H,9-10,12H2,1H3

- InChIKey: RWAFOPJEVUGHSV-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)OC)(N1C(=NCC1)SCC1C=NC=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 363.07113376g/mol

- どういたいしつりょう: 363.07113376g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 539

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 106Ų

3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1804-0269-1mg |

3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |

868218-77-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1804-0269-20mg |

3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |

868218-77-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1804-0269-2μmol |

3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |

868218-77-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1804-0269-3mg |

3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |

868218-77-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1804-0269-10μmol |

3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |

868218-77-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1804-0269-5mg |

3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |

868218-77-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1804-0269-4mg |

3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |

868218-77-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1804-0269-40mg |

3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |

868218-77-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1804-0269-50mg |

3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |

868218-77-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1804-0269-75mg |

3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine |

868218-77-3 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

868218-77-3 (3-({1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量